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An In-depth Technical Guide to the Pharmacological Profile of 2-Methyltryptamine

Abstract

2-Methyltryptamine (2-MT), a synthetic tryptamine derivative, presents a unique
pharmacological profile characterized by its interaction with the serotonergic system. This
technical guide provides a comprehensive analysis of 2-MT, detailing its chemical properties,
pharmacodynamics, pharmacokinetics, and observed physiological effects. Synthesized and
evaluated by Alexander Shulgin, 2-MT is noted for producing mild psychoactive effects, distinct
from classic psychedelic tryptamines. This document is intended for researchers, scientists,
and drug development professionals, offering an in-depth exploration of 2-MT's mechanism of
action, supported by experimental data and protocols.

Introduction to 2-Methyltryptamine (2-MT)

2-Methyltryptamine is a substituted tryptamine and a structural analog of the neurotransmitter
serotonin.[1][2] Its chemical structure features a methyl group at the second position of the
indole ring, a modification that significantly alters its pharmacological properties compared to its
parent compound, tryptamine.

Chemical and Physical Properties:[3]
e |[UPAC Name: 2-(2-methyl-1H-indol-3-yl)ethanamine[3]

o CAS Number: 2731-06-8[3]
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e Chemical Formula: C11H14N2[3]
e Molar Mass: 174.247 g/mol [3]

First synthesized and explored for its psychoactive potential by Alexander Shulgin, 2-MT was
found to be orally active but generally produced only mild psychedelic effects.[3] Instead of
profound hallucinatory experiences, its effects were reported to include tactile enhancement
and auditory distortions.[3] This distinct profile makes 2-MT a subject of interest for
understanding the structure-activity relationships within the tryptamine class of compounds.

Pharmacodynamics: Receptor Interactions and
Mechanism of Action

The primary mechanism of action for 2-MT involves its interaction with serotonin (5-HT)
receptors.[3] Its effects are predominantly mediated through its agonist activity at these sites,
albeit with significantly lower potency compared to tryptamine.[3]

Receptor Binding and Functional Activity

2-MT demonstrates measurable affinity for the 5-HT1A and 5-HT2A receptor subtypes.[3]
Radioligand binding assays have been employed to quantify these interactions, revealing its
binding constants (Ki) and functional potencies (ECso).

Binding Functional Relative Relative
Receptor . .. ..
Sl Affinity (Ki, Activity (ECso, Affinity (vs. Potency (vs.
u e
o nM) nM) Tryptamine) Tryptamine)
5-HT1A 1,095 12,534 34-fold lower 14-fold lower
5-HT2A 7,774 4,598 3.2-fold lower 19-fold lower

Data sourced
from Wikipedia,
citing a primary
study.[3]
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The data clearly indicates that while 2-MT engages with key serotonin receptors implicated in
mood and perception, its affinity and potency are substantially reduced compared to
tryptamine.[3] The 5-HT2A receptor is the primary target for classic psychedelic drugs, and the
reduced activity of 2-MT at this site likely accounts for its attenuated psychedelic effects.[4][5]

[6]

Signaling Pathways

As an agonist at G-protein coupled receptors (GPCRSs), 2-MT initiates intracellular signaling
cascades upon binding.

» 5-HT1A Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in
decreased cyclic AMP (cCAMP) levels. This pathway is generally associated with anxiolytic
and antidepressant effects.

o 5-HT2A Receptor Activation: Primarily couples to the Gqg/11 pathway, activating
phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize
intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is
critically involved in the mediation of psychedelic effects.[6]

5-HT2A Receptor Pathway

DAG Protein Kinase C

1 Intracellular Ca2*
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Caption: Generalized signaling pathways for 5-HT1A and 5-HT2A receptors activated by 2-MT.

Interaction with Monoamine Oxidase (MAO)

Many tryptamines are substrates for monoamine oxidase (MAQO), an enzyme responsible for
their degradation.[7][8] The presence of a methyl group on the alpha carbon of the ethylamine
side chain in compounds like a-methyltryptamine (aMT) is known to confer resistance to MAO
degradation and even inhibitory properties.[9] While 2-MT has a methyl group on the indole ring
rather than the side chain, its potential to interact with MAO should not be entirely dismissed
without specific enzymatic assays. Inhibition of MAO would lead to increased synaptic
concentrations of monoamine neurotransmitters, including serotonin, dopamine, and
norepinephrine, potentially contributing to its overall psychoactive effect.[10][11][12]

Pharmacokinetics: ADME Profile

Specific pharmacokinetic data for 2-MT in humans is not extensively documented. However, its
profile can be inferred from its chemical structure and studies of related tryptamines.[13][14][15]
[16]

Absorption: 2-MT is reported to be orally active, which suggests it is sufficiently stable in the
gastrointestinal tract and can be absorbed into systemic circulation.[3]

« Distribution: As a lipophilic molecule, 2-MT is expected to cross the blood-brain barrier to
exert its effects on the central nervous system.

e Metabolism: The primary route of metabolism for tryptamines is oxidative deamination by
MAO-A.[8][13] The resulting aldehyde is then further oxidized to an inactive carboxylic acid
metabolite. Other potential metabolic pathways include N-oxidation and hydroxylation of the
indole ring, followed by glucuronidation or sulfation for excretion.[14][17][18]

o Excretion: Metabolites are primarily excreted in the urine.

Experimental Workflow for Metabolic Profiling

Studying the metabolism of a novel compound like 2-MT typically involves a combination of in
vitro and in vivo methods to identify metabolic pathways and major metabolites.
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Caption: Standard experimental workflow for the metabolic profiling of 2-Methyltryptamine.

Physiological and Behavioral Effects

The pharmacological activity of 2-MT translates into a specific set of behavioral responses in
animal models and subjective effects in humans.

Preclinical Animal Studies

o Head-Twitch Response (HTR): The HTR in rodents is a behavioral proxy for 5-HT2A receptor
activation and potential psychedelic activity. Findings for 2-MT are mixed; one study reported
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that it induced the HTR, an effect blocked by the 5-HT2A antagonist ketanserin, while
another study found no significant HTR induction at the same dose.[3]

o Locomotor Activity and Reward: In rodents, 2-MT does not appear to alter locomotor activity
or produce conditioned place preference (CPP), suggesting a low potential for abuse or
addiction.[3]

Reported Human Effects

As documented by Alexander Shulgin, 2-MT produces subtle psychoactive effects that are
distinct from classic hallucinogens.[3] These effects are generally characterized by:

e Sensory Enhancement: Notably in the tactile domain.
o Auditory Distortions: Alterations in the perception of sound.

o Mild Psychedelic Effects: Lacking the intense visual and cognitive alterations associated with
compounds like DMT or psilocybin.[3][19]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of 2-Methyltryptamine for the 5-HT2A receptor, a
competitive radioligand binding assay is a standard and essential procedure.[4][10][20]

Objective: To quantify the affinity of 2-MT for the human 5-HT2A receptor by measuring its
ability to displace a known high-affinity radioligand.

Materials:

Test Compound: 2-Methyltryptamine (2-MT)

Radioligand: [*H]ketanserin (a high-affinity 5-HT2A antagonist)

Receptor Source: Commercially available membranes from cells expressing the human 5-
HT2A receptor (e.g., HEK293 cells)

Assay Buffer: 50 mM Tris-HCI, pH 7.4
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» Non-specific Binding Control: Mianserin or another high-affinity non-radiolabeled 5-HT2A
ligand

 Scintillation Cocktail and Liquid Scintillation Counter
o 96-well filter plates and Filtration apparatus
Methodology:

o Preparation of Reagents:

o Prepare a stock solution of 2-MT in a suitable solvent (e.g., DMSO) and then perform
serial dilutions in assay buffer to create a range of test concentrations (e.g., 1071° M to
104 M).

o Dilute the [3H]ketanserin in assay buffer to a final concentration near its Kd value (typically
~1-2 nM).

o Prepare the cell membranes in ice-cold assay buffer according to the manufacturer's
specifications.

e Assay Setup (in a 96-well plate):

o Total Binding Wells: Add 50 pL of assay buffer, 50 pL of [3H]ketanserin, and 100 pL of the
membrane preparation.

o Non-specific Binding (NSB) Wells: Add 50 pL of the non-specific control ligand (e.g., 10
MM Mianserin), 50 L of [3H]ketanserin, and 100 pL of the membrane preparation.

o Test Compound Wells: Add 50 pL of each 2-MT dilution, 50 pL of [*H]ketanserin, and 100
uL of the membrane preparation.

¢ Incubation:

o Incubate the plate at room temperature (or specified temperature, e.g., 37°C) for a set
duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

« Filtration and Washing:
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o Rapidly terminate the reaction by filtering the contents of each well through the filter plate
using a vacuum manifold.

o Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

e Quantification:
o Allow the filters to dry completely.
o Add scintillation cocktail to each well.

o Measure the radioactivity retained on the filters using a liquid scintillation counter. The
output will be in counts per minute (CPM) or disintegrations per minute (DPM).

o Data Analysis:

o Calculate the specific binding by subtracting the average CPM from the NSB wells from all
other wells.

o Plot the percentage of specific binding against the logarithm of the 2-MT concentration.

o Fit the data to a one-site competition model using non-linear regression analysis (e.g.,
Prism software) to determine the ICso value (the concentration of 2-MT that inhibits 50% of
specific radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

2-Methyltryptamine exhibits a pharmacological profile as a low-potency serotonin receptor
agonist, primarily targeting 5-HT1A and 5-HT2A receptors.[3] Its unique structure results in
attenuated psychedelic effects compared to other tryptamines, characterized more by sensory
and auditory modulation than profound hallucinatory experiences. The mixed findings in
preclinical models and the lack of significant rewarding properties suggest a low abuse
potential.[3] Further research into its pharmacokinetics and metabolism is necessary to fully
characterize its disposition in biological systems. 2-MT remains a valuable tool for
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neuropharmacological research, providing insights into the subtle structure-activity
relationships that govern the interaction of tryptamines with the serotonergic system.

References
2-Methyltryptamine - Wikipedia. (n.d.).

e Substituted tryptamine - Wikipedia. (n.d.).

o Heterocyclic Chemistry. (2007, July 4). Synthesis of 2-methyltryptamine.

e Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of
enantiomers of .alpha.-methyltryptamines. Journal of Medicinal Chemistry.

o Dimethyltryptamine - Wikipedia. (n.d.).

o a-Methyltryptamine - Wikipedia. (n.d.).

e Hoshino, T., & Kotake, Y. (1932). A SYNTHESIS OF THE METHYLTRYPTAMINES AND
SOME DERIVATIVES. Canadian Journal of Research.

o N-Methyltryptamine - Wikipedia. (n.d.).

e Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of
enantiomers of alpha-methyltryptamines: evidence for the binding conformation of
tryptamines at serotonin 5-HT1B receptors. PubMed.

e Novak, B. H., et al. (2005). Optimization and Scale-Up of the Grandberg Synthesis of 2-
Methyltryptamine. Organic Process Research & Development.

e Edmondson, D. E., et al. (2007). Monoamine oxidase inactivation: from pathophysiology to
therapeutics. PMC.

o Barker, S. A, et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. PMC -
PubMed Central.

o Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and
Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PMC - NIH.

o Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine
5-MeO-MiPT using human liver microsomes and real case samples. PubMed.

o Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine
5-MeO-MiPT. ResearchGate.

e Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical
Media.

e Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed
Central.

o Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine
5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate.

o DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name:
Spirals).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b130797?utm_src=pdf-body
https://www.benchchem.com/product/b130797?utm_src=pdf-body
https://www.benchchem.com/product/b130797?utm_src=pdf-body
https://www.benchchem.com/product/b130797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 5-HT receptor - Wikipedia. (n.d.).

e Cook, S. M., et al. (2015). Serotonin 2A Receptors are a Stress Response System:
Implications for Post-Traumatic Stress Disorder. PMC - PubMed Central.

o Barker, S. A, et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans.
ResearchGate.

* Monoamine oxidase A - Wikipedia. (n.d.).

e Wagmann, L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New
Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed.

e Finberg, J. P. M., & Rabey, J. M. (2012). BEHAVIORAL OUTCOMES OF MONOAMINE
OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE. PMC - PubMed
Central.

e PsychonautWiki. (n.d.). aMT.

e Cunningham, C. W., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics
of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats.
The Center for Forensic Science Research & Education.

e Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PMC -
PubMed Central.

e Peroutka, S. J., & Snyder, S. H. (1983). Multiple serotonin receptors and their physiological
significance. PubMed.

e Costa, J. L., et al. (2023). a-Methyltryptamine (a-MT) Metabolite Profiling in Human
Hepatocyte Incubations and Postmortem Urine and Blood. MDPI.

e PubChem. (n.d.). Methyltryptamine. National Institutes of Health.

e Serotonin - Wikipedia. (n.d.).

» Monoamine oxidase inhibitor - Wikipedia. (n.d.).

e Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two
receptors. PMC - PubMed Central.

e Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. walshmedicalmedia.com [walshmedicalmedia.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b130797?utm_src=pdf-custom-synthesis
https://www.walshmedicalmedia.com/open-access/biomedical-significance-of-tryptamine-a-review-2329-6887-1000239.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Serotonin - Wikipedia [en.wikipedia.org]
3. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]

4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-
dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

5. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic
Stress Disorder - PMC [pmc.ncbi.nim.nih.gov]

6. Serotonin and brain function: a tale of two receptors - PMC [pmc.ncbi.nlm.nih.gov]

7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

8. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

9. a-Methyltryptamine - Wikipedia [en.wikipedia.org]

10. pdf.benchchem.com [pdf.benchchem.com]

11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

13. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nim.nih.gov]

14. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human
liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]
16. researchgate.net [researchgate.net]

17. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance
N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nim.nih.gov]

18. mdpi.com [mdpi.com]
19. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

20. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-
methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-
HT1B receptors - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Pharmacological profile of 2-Methyltryptamine.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-
methyltryptamine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://en.wikipedia.org/wiki/Serotonin
https://en.wikipedia.org/wiki/2-Methyltryptamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6422730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6422730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5606297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2630537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2630537/
https://en.wikipedia.org/wiki/Monoamine_oxidase_A
https://en.wikipedia.org/wiki/%CE%91-Methyltryptamine
https://pdf.benchchem.com/83/An_In_depth_Technical_Guide_to_Investigating_the_Receptor_Binding_Affinity_of_2_Methyltryptoline.pdf
https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor
https://www.mayoclinic.org/diseases-conditions/depression/in-depth/maois/art-20043992
https://pmc.ncbi.nlm.nih.gov/articles/PMC10122081/
https://pubmed.ncbi.nlm.nih.gov/28677880/
https://pubmed.ncbi.nlm.nih.gov/28677880/
https://www.researchgate.net/publication/325644620_Study_of_the_in_vitro_and_in_vivo_metabolism_of_the_tryptamine_5-MeO-MiPT
https://www.researchgate.net/publication/318232102_Study_of_the_in_vitro_and_in_vivo_metabolism_of_the_tryptamine_5-MeO-MiPT_using_human_liver_microsomes_and_real_case_samples
https://pubmed.ncbi.nlm.nih.gov/32507893/
https://pubmed.ncbi.nlm.nih.gov/32507893/
https://www.mdpi.com/2218-1989/13/1/92
https://en.wikipedia.org/wiki/Dimethyltryptamine
https://pubmed.ncbi.nlm.nih.gov/3385733/
https://pubmed.ncbi.nlm.nih.gov/3385733/
https://pubmed.ncbi.nlm.nih.gov/3385733/
https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine
https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine
https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine
https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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